molecular formula C19H22N2O3S2 B4185277 1-(phenylsulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine

1-(phenylsulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine

Cat. No. B4185277
M. Wt: 390.5 g/mol
InChI Key: KLXCWAICIFXIAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl piperazine derivatives typically involves nucleophilic substitution reactions, where piperazine reacts with sulfonyl chlorides or similar activating groups. For example, the synthesis of 1-benzhydryl-4-phenylmethane sulfonyl piperazine, a related compound, was achieved through the reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride. The product was characterized using techniques such as 1H NMR, MS, IR, and X-ray crystallography, confirming the structure and purity of the synthesized compound (Kumar et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of sulfonyl piperazine derivatives, including X-ray crystallography, provides insights into their conformational and geometric arrangements. The piperazine ring commonly adopts a chair conformation, and the sulfonyl moiety tends to have a distorted tetrahedral configuration. These structural features are crucial for the compound's reactivity and interaction with biological targets (Naveen et al., 2007).

Chemical Reactions and Properties

Sulfonyl piperazines participate in various chemical reactions, primarily as intermediates in the synthesis of pharmacologically active compounds. Their reactivity is significantly influenced by the sulfonyl and piperazine functional groups, enabling the formation of compounds with high affinity towards biological receptors. For example, the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, a novel series of atypical antipsychotic agents, demonstrates the utility of sulfonyl piperazines in medicinal chemistry (Park et al., 2010).

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c22-19(17-14-25-18-9-5-4-8-16(17)18)20-10-12-21(13-11-20)26(23,24)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXCWAICIFXIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(phenylsulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine
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1-(phenylsulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine
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1-(phenylsulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine
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1-(phenylsulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine
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1-(phenylsulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine
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1-(phenylsulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine

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